REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:12][NH2:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.CCOC=[CH:18][C:19](=O)[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22].Cl.[CH2:28](O)C>>[CH2:24]([O:23][C:21]([C:20]1[CH:28]=[N:13][N:12]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:11])([F:9])[F:10])=[CH:5][N:4]=2)[C:19]=1[CH3:18])=[O:22])[CH3:25]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)NN
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Name
|
ethyl (2-ethoxymethylene)acetoacetate
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Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
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CCOC=CC(CC(=O)OCC)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
|
stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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under reflux
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
|
TEMPERATURE
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Details
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to cool
|
Type
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CUSTOM
|
Details
|
the organic solvent was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
Then, the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1C)C1=NC=C(C=C1Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |